molecular formula C13H22N2O2 B14642794 1-Octylthymine CAS No. 54565-90-1

1-Octylthymine

Cat. No.: B14642794
CAS No.: 54565-90-1
M. Wt: 238.33 g/mol
InChI Key: ZZIRNSWKIIZQSN-UHFFFAOYSA-N
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Description

1-Octylthymine is a derivative of thymine, a pyrimidine nucleobase found in DNA. It is characterized by the addition of an octyl group to the nitrogen atom at the 1-position of the thymine ring. This modification enhances its hydrophobic properties, making it useful in various scientific and industrial applications.

Preparation Methods

1-Octylthymine can be synthesized through several methods, including:

    Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: This method involves the use of this compound as a mediator to synthesize triple hydrogen-bonding block copolymers.

    Crystallization: this compound can be crystallized from solvents like ethanol and ethyl acetate.

Chemical Reactions Analysis

1-Octylthymine undergoes various chemical reactions, including:

    Hydrogen Bonding: It forms hydrogen bonds with nucleobases like 9-octyladenine.

    Photodimerization: The thymine bases in this compound can undergo photodimerization, depending on the crystal structure.

Scientific Research Applications

Mechanism of Action

The primary mechanism of action of 1-octylthymine involves hydrogen bonding interactions. It forms stable hydrogen bonds with complementary nucleobases, such as adenine derivatives. These interactions are crucial in the formation of supramolecular structures and the mediation of polymerization processes .

Comparison with Similar Compounds

1-Octylthymine can be compared with other alkylthymine derivatives, such as:

    1-Methylthymine: Similar to this compound but with a methyl group instead of an octyl group. It has different hydrophobic properties and reactivity.

    1-Butylthymine: Contains a butyl group, offering intermediate hydrophobicity between 1-methylthymine and this compound.

    1-Decylthymine: Features a decyl group, providing even greater hydrophobicity than this compound.

The uniqueness of this compound lies in its balance of hydrophobicity and reactivity, making it suitable for specific applications in supramolecular chemistry and polymer science .

Properties

CAS No.

54565-90-1

Molecular Formula

C13H22N2O2

Molecular Weight

238.33 g/mol

IUPAC Name

5-methyl-1-octylpyrimidine-2,4-dione

InChI

InChI=1S/C13H22N2O2/c1-3-4-5-6-7-8-9-15-10-11(2)12(16)14-13(15)17/h10H,3-9H2,1-2H3,(H,14,16,17)

InChI Key

ZZIRNSWKIIZQSN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN1C=C(C(=O)NC1=O)C

Origin of Product

United States

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